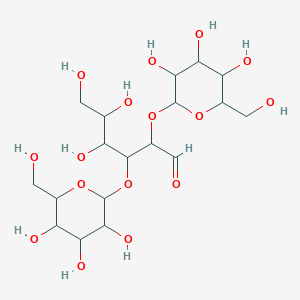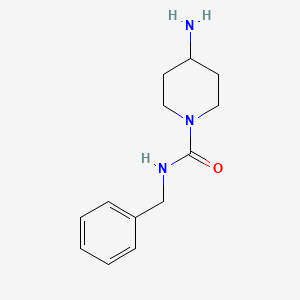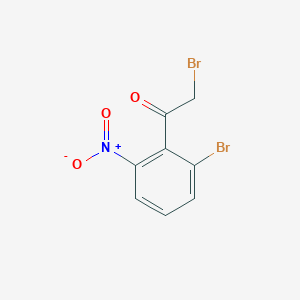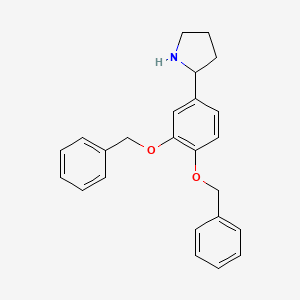
N-(2,4,6-trichlorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-Trichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₈Cl₃NO₂S. It is characterized by the presence of a sulfonamide group attached to a benzenesulfonyl moiety, which is further substituted with a 2,4,6-trichlorophenyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trichloroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,6-Trichloroaniline+Benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-Trichlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry
N-(2,4,6-Trichlorophenyl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology
In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It can act as a model compound for investigating the interactions of sulfonamides with enzymes and other biomolecules.
Medicine
Sulfonamide derivatives, including this compound, have been explored for their potential therapeutic properties. They are investigated for their antibacterial, antifungal, and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,4,6-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trichlorophenyl)acetamide
- N-(2,4,6-Trichlorophenyl)urea
- N-(2,4,6-Trichlorophenyl)thiourea
Uniqueness
N-(2,4,6-Trichlorophenyl)benzenesulfonamide is unique due to the presence of both the trichlorophenyl and benzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. Its specific reactivity and stability under various conditions enhance its utility in diverse applications.
Properties
Molecular Formula |
C12H8Cl3NO2S |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
N-(2,4,6-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8Cl3NO2S/c13-8-6-10(14)12(11(15)7-8)16-19(17,18)9-4-2-1-3-5-9/h1-7,16H |
InChI Key |
KVDKXSWOSZISRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)
![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)



![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)

![Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12097317.png)
![2-[(2E)-5-fluoro-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B12097337.png)

